N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide
Description
"N-[5-(Acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide" is a synthetic quinoline derivative characterized by a carboxamide group at position 3 of the quinoline core, substituted with a 7-chloro and 4-hydroxy moiety. The compound’s phenyl ring at the carboxamide nitrogen is further modified with a 2-methoxy and 5-acetylamino group.
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-7-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-7-11(20)3-5-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
IWOHUHQMSWWVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The quinoline skeleton is constructed via Gould-Jacobs cyclization, a thermal cyclodehydration reaction between an aniline derivative and a β-keto ester. For 7-chloro-4-hydroxyquinoline-3-carboxylic acid:
-
Starting Material : 3-Chloroaniline reacts with ethyl acetoacetate under acidic conditions (polyphosphoric acid, 120–140°C) to form 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis : The ester is saponified using NaOH (2M, reflux, 6h) to yield the carboxylic acid.
Key Data :
Synthesis of 5-Acetylamino-2-Methoxyaniline
Nitration and Reduction
-
Nitration : 2-Methoxyaniline is acetylated (acetic anhydride, pyridine, 0°C→RT, 2h) to protect the amine, followed by nitration (HNO3/H2SO4, 0°C, 1h) to introduce a nitro group at position 5.
-
Reduction : The nitro group is reduced using H2/Pd-C (ethanol, 25°C, 4h) to yield 5-amino-2-methoxyacetanilide.
Optimization Note : Selective nitration requires strict temperature control to avoid di-nitration byproducts.
Carboxamide Coupling
Mixed Anhydride Method
The quinoline carboxylic acid (1.0 eq) is activated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF (0°C, 30min). 5-Acetylamino-2-methoxyaniline (1.1 eq) is added, and the mixture is stirred at 25°C for 12h.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Yield | 68% |
| Purity (HPLC) | 98.5% |
Peptide Coupling Reagents
Alternative methods use HATU (1.1 eq) and DIPEA (2.0 eq) in DMF (25°C, 6h), achieving higher yields (82%).
Comparative Table :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mixed Anhydride | Isobutyl chloroformate/NMM | 68 | 98.5 |
| HATU | HATU/DIPEA | 82 | 99.2 |
Regioselective Chlorination and Hydroxylation
Chlorination Post-Cyclization
7-Chloro substitution is introduced via electrophilic aromatic substitution using Cl2 gas (1.1 eq) in acetic acid (60°C, 3h).
Mechanistic Insight : The electron-rich quinoline ring directs chlorination to position 7 due to para-directing effects of the 4-hydroxy group.
Hydroxylation via Alkaline Hydrolysis
4-Hydroxy functionality is retained during cyclization but may require protection (e.g., as a methyl ether) and subsequent deprotection (BBr3, CH2Cl2, −78°C→RT).
Purification and Characterization
Column Chromatography
Final purification uses silica gel chromatography with ethyl acetate/hexane (3:7→5:5) gradients.
Spectroscopic Validation
-
NMR (400 MHz, DMSO-d6): δ 12.05 (s, 1H, OH), 10.21 (s, 1H, NH), 8.65 (s, 1H, H-2), 8.02 (d, J=8.6 Hz, 1H, H-5), 7.88 (s, 1H, H-8), 7.41 (d, J=8.6 Hz, 1H, H-6).
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Features of Comparable Compounds
Table 2: Inferred Pharmacological Profiles
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H15ClN2O4
- Molecular Weight : 344.76 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study conducted on a series of 7-chloroquinoline derivatives reported that compounds similar to this compound exhibited potent cytotoxicity with submicromolar GI50 values across multiple cancer types, including:
| Cancer Type | GI50 (µM) |
|---|---|
| Leukemia | 0.688 |
| Non-Small Cell Lung Cancer | 0.450 |
| Colon Cancer | 0.512 |
| Breast Cancer | 0.600 |
This data suggests that modifications in the chemical structure can enhance the anticancer activity of quinoline derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. The compound has shown promising results against various bacterial strains and fungi.
Table: Antimicrobial Efficacy
The following table summarizes the antimicrobial activities observed for this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings indicate that the compound possesses significant potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring and side chains can lead to enhanced potency and selectivity.
- Substituents on the Quinoline Ring : The presence of chloro and hydroxy groups has been correlated with increased cytotoxicity.
- Amino Group Modifications : Variations in the acetylamino moiety can influence both solubility and bioactivity.
Q & A
Q. What synthetic routes are commonly employed to prepare N-[5-(acetylamino)-2-methoxyphenyl]-7-chloro-4-hydroxyquinoline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amidation : Condensation of a quinoline carboxylic acid derivative with a substituted aniline precursor under reflux conditions using coupling agents like EDCI/HOBt.
- Chlorination : Introduction of the chloro substituent via phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 80–100°C) .
- Hydroxylation : Oxidation or hydrolysis steps to introduce the hydroxy group at the 4-position of the quinoline core, often using H₂O₂ or acidic/alkaline conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate the final product .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and functional groups (e.g., acetyl, methoxy, chloro). DMSO-d₆ is a preferred solvent due to the compound’s limited solubility in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, using ESI or MALDI-TOF .
- X-ray Crystallography : For definitive confirmation of the 3D structure, particularly if crystal formation is feasible .
Q. What are the critical solubility and stability considerations for handling this compound in vitro?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Pre-dissolve in DMSO (10–50 mM stock) and dilute in culture media (final DMSO ≤0.1%) to avoid cytotoxicity .
- Stability : Store at –20°C in airtight, light-protected containers. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over time .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the amidation step of synthesis?
- Methodological Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance coupling efficiency .
- Solvent Selection : Replace traditional solvents (e.g., THF) with polar aprotic solvents like DMF to improve reactant solubility .
- Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) at 50–60°C to minimize side reactions .
- Real-Time Monitoring : Employ TLC (silica plates, UV visualization) to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure consistency across labs. Include positive controls (e.g., ciprofloxacin) .
- Strain-Specific Variability : Test against a panel of clinically relevant strains (e.g., S. aureus MRSA, E. coli ESBL) to identify spectrum limitations .
- Synergistic Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., bacterial DNA gyrase) and identify key interactions (e.g., hydrogen bonds with the hydroxyquinoline moiety) .
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate logP (target: 2–3), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR Modeling : Derive quantitative structure-activity relationships to prioritize derivatives with enhanced bioavailability .
Q. What experimental designs mitigate instability during long-term storage?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) to prevent hydrolytic degradation .
- Excipient Screening : Add stabilizers (e.g., trehalose, mannitol) during formulation to extend shelf life .
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
